N-(Adamant-1-yl)-4-oxo-1-pentyl-7-(phenylsulfonyl)-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-(Adamant-1-yl)-4-oxo-1-pentyl-7-(phenylsulfonyl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamant-1-yl)-4-oxo-1-pentyl-7-(phenylsulfonyl)-1,4-dihydroquinoline-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Adamant-1-yl)-4-oxo-1-pentyl-7-(phenylsulfonyl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinoline compounds .
Scientific Research Applications
N-(Adamant-1-yl)-4-oxo-1-pentyl-7-(phenylsulfonyl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(Adamant-1-yl)-4-oxo-1-pentyl-7-(phenylsulfonyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and adamantyl-containing molecules, such as:
- 4-(Adamant-1-yl)thiazolyl-2-amides of 1-R-4-hydroxy-2-oxoquinoline-3-carboxylic acids
- 2,4-Disubstituted arylthiazoles
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
N-(Adamant-1-yl)-4-oxo-1-pentyl-7-(phenylsulfonyl)-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of the adamantyl group, which provides enhanced stability and lipophilicity, and the phenylsulfonyl moiety, which contributes to its biological activity. This combination of structural features makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C31H36N2O4S |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
N-(1-adamantyl)-7-(benzenesulfonyl)-4-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C31H36N2O4S/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-11-10-25(16-28(26)33)38(36,37)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35) |
InChI Key |
REENVFGEAIQFKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=C(C=C2)S(=O)(=O)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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